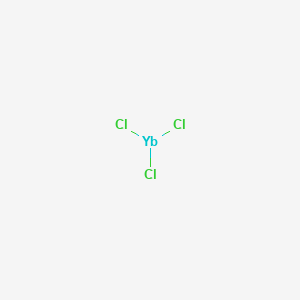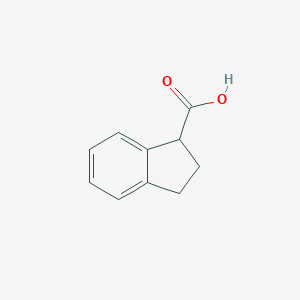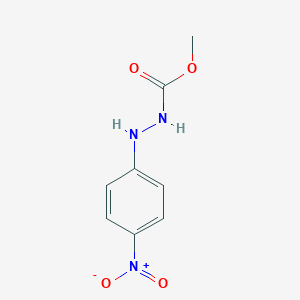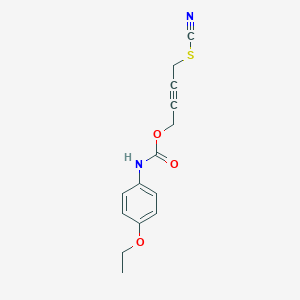
Dioxouranium;dihydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxouranium;dihydrofluoride, also known as difluorodioxouranium, is a compound with the molecular formula H₂F₂O₂U. It is a uranium-based compound where uranium is in the +6 oxidation state, coordinated with two oxygen atoms and two fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioxouranium;dihydrofluoride can be synthesized through the reaction of uranium hexafluoride (UF₆) with water vapor. The reaction typically involves the hydrolysis of uranium hexafluoride to form uranyl fluoride (UO₂F₂), which can further react under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of uranium hexafluoride in a hydrolysis reactor, followed by pyrohydrolysis to convert the intermediate uranyl fluoride to the desired product. This process requires precise control of temperature, pressure, and reagent flow to ensure the efficient conversion of uranium hexafluoride to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dioxouranium;dihydrofluoride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the uranium center can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: Fluorine atoms in the compound can be substituted by other ligands, such as hydroxyl or nitrate groups, under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the uranium center.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce the uranium center.
Substitution: Reagents like nitric acid or hydroxylamine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of higher oxidation state uranium compounds.
Reduction: Formation of lower oxidation state uranium compounds.
Substitution: Formation of uranyl complexes with different ligands.
Applications De Recherche Scientifique
Dioxouranium;dihydrofluoride has several scientific research applications, including:
Nuclear Chemistry: Used in the study of uranium-based nuclear reactions and materials.
Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.
Environmental Chemistry: Studied for its role in the environmental behavior and remediation of uranium compounds
Mécanisme D'action
The mechanism of action of dioxouranium;dihydrofluoride involves its interaction with various molecular targets and pathways. The uranium center can coordinate with different ligands, influencing the compound’s reactivity and stability. Quantum chemical studies have shown that the compound can undergo ligand exchange and redox reactions, which are crucial for its applications in nuclear and materials chemistry .
Comparaison Avec Des Composés Similaires
Uranyl Fluoride (UO₂F₂): Similar in structure but differs in the number of fluorine atoms.
Uranyl Nitrate (UO₂(NO₃)₂): Contains nitrate ligands instead of fluorine.
Uranyl Acetate (UO₂(CH₃COO)₂): Contains acetate ligands instead of fluorine
Uniqueness: Dioxouranium;dihydrofluoride is unique due to its specific coordination environment and the presence of both oxygen and fluorine ligands. This combination imparts distinct chemical properties, making it valuable for specialized applications in nuclear and materials science .
Propriétés
Numéro CAS |
13536-84-0 |
|---|---|
Formule moléculaire |
F2H2O2U |
Poids moléculaire |
310.040 g/mol |
Nom IUPAC |
dioxouranium;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;; |
Clé InChI |
RXWCTKVOMOOHCV-UHFFFAOYSA-N |
SMILES |
O=[U]=O.F.F |
SMILES canonique |
O=[U]=O.F.F |
Color/Form |
Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |
Densité |
6.37 |
melting_point |
300 °C (decomposes) |
| 13536-84-0 | |
Solubilité |
Insoluble in benzene 64.4 g/100 g H2O at 20 °C |
Synonymes |
uranyl fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)






